molecular formula C18H34I2N2 B1664927 [4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide CAS No. 63977-59-3

[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide

Cat. No.: B1664927
CAS No.: 63977-59-3
M. Wt: 532.3 g/mol
InChI Key: REDUKVGSRPLFRP-UHFFFAOYSA-L
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Description

[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide: is a bioactive chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide typically involves the reaction of p-diethylmethylammonio phenethyl with diethylmethylamine in the presence of iodine. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: [4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler amine compounds.

    Substitution: The compound is known to participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different amine compounds .

Scientific Research Applications

[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of [4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • AMMONIUM, ((p-DIETHYLMETHYLAMMONIO)PHENETHYL)DIETHYLMETHYL-, DIBROMIDE
  • AMMONIUM, ((p-DIETHYLMETHYLAMMONIO)PHENETHYL)DIETHYLMETHYL-, DICHLORIDE

Comparison: Compared to its bromide and chloride counterparts, [4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide exhibits unique reactivity and biological activities.

Properties

CAS No.

63977-59-3

Molecular Formula

C18H34I2N2

Molecular Weight

532.3 g/mol

IUPAC Name

[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide

InChI

InChI=1S/C18H34N2.2HI/c1-7-19(5,8-2)16-15-17-11-13-18(14-12-17)20(6,9-3)10-4;;/h11-14H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

REDUKVGSRPLFRP-UHFFFAOYSA-L

SMILES

CC[N+](C)(CC)CCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](C)(CC)CCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, ((p-diethylmethylammonio)phenethyl)diethylmethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide
Reactant of Route 2
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide
Reactant of Route 3
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide
Reactant of Route 4
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide
Reactant of Route 5
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide
Reactant of Route 6
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide

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